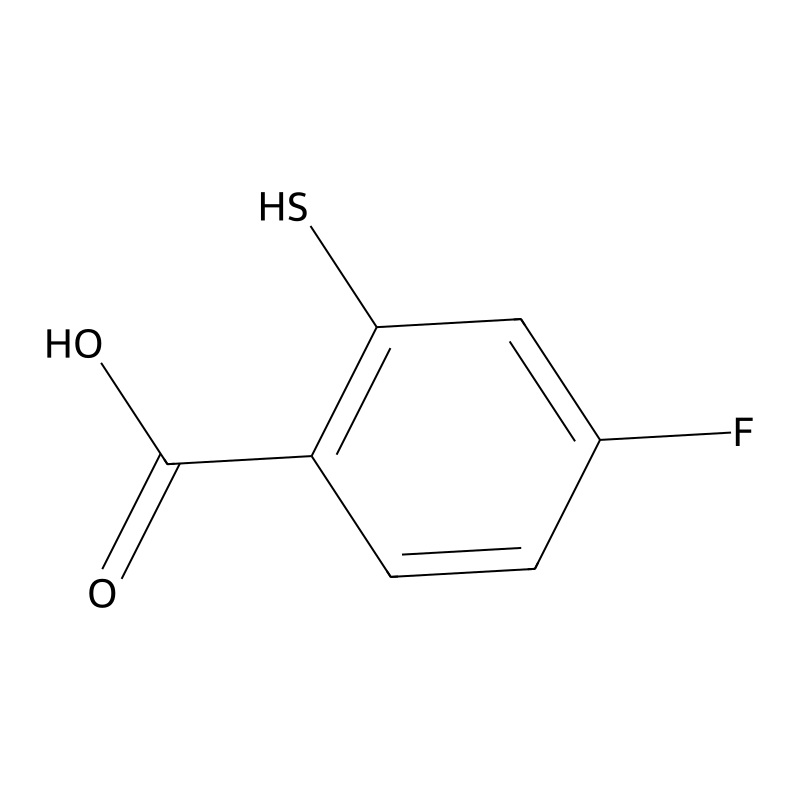

4-Fluoro-2-mercaptobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization

Some research has been conducted on the synthesis and characterization of 4F2MBA. A 2013 study describes a method for synthesizing 4F2MBA and its subsequent characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential applications

Based on its structure, 4F2MBA possesses functional groups that could potentially be of interest for various research applications. The presence of a thiol (-SH) group suggests potential applications in areas like:

- Metal chelation: Thiol groups can form complexes with metal ions. This property could be useful in studies related to metal ion sequestration or detoxification [].

- Bioconjugation: Thiols can be used to attach biomolecules like peptides or proteins to other molecules or surfaces. This could be valuable for applications in drug delivery or biosensor development [].

4-Fluoro-2-mercaptobenzoic acid is an aromatic compound characterized by a mercapto group (-SH) and a fluorine atom attached to a benzene ring. Its chemical formula is C₇H₅FO₂S, and it has a molecular weight of 172.18 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both a functional thiol group and a halogen atom, which can influence its reactivity and biological properties .

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

- Esterification: The carboxylic acid portion can form esters when reacted with alcohols under acidic conditions.

- Reduction Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions .

Research indicates that compounds containing mercapto groups exhibit various biological activities, including:

- Antimicrobial Properties: Thiol-containing compounds have been shown to possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Antioxidant Activity: The ability of thiols to donate electrons makes them effective antioxidants, capable of scavenging free radicals.

- Metal Chelation: The compound's structure allows it to bind metal ions, which may have implications in biochemistry and toxicology .

Several methods exist for synthesizing 4-fluoro-2-mercaptobenzoic acid:

- Direct Fluorination: Starting from 2-mercaptobenzoic acid, fluorination can be achieved using fluorinating agents under controlled conditions.

- Substitution Reactions: The introduction of the fluorine atom can be performed via nucleophilic substitution on a suitable precursor, such as 4-fluorobenzyl chloride.

- Functional Group Interconversion: Existing benzoic acid derivatives can be converted into the desired compound through a series of functional group transformations .

4-Fluoro-2-mercaptobenzoic acid has several applications in various fields:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may be used in creating functional materials due to its ability to form stable complexes with metals .

Interaction studies involving 4-fluoro-2-mercaptobenzoic acid often focus on its chelation properties with metal ions. These studies reveal how the compound interacts with different metal centers, influencing their solubility and reactivity. The coordination chemistry of thiols like 4-fluoro-2-mercaptobenzoic acid is crucial for understanding their biological roles and potential therapeutic applications .

Several compounds share structural similarities with 4-fluoro-2-mercaptobenzoic acid. Here are some notable examples:

The uniqueness of 4-fluoro-2-mercaptobenzoic acid lies in the combination of its specific positioning of the fluoro and mercapto groups, which influences its chemical behavior and biological interactions differently than its analogs.

The thermodynamic stability of 4-fluoro-2-mercaptobenzoic acid can be analyzed through comparison with related fluorobenzoic acids and mercaptobenzoic acid derivatives. While specific experimental data for 4-fluoro-2-mercaptobenzoic acid are limited, the available data for structurally similar compounds provide valuable insights into its thermal behavior [1] [2].

Thermal Stability Parameters

Based on critical evaluation of thermodynamic properties for halobenzoic acids, fluorobenzoic acids demonstrate well-characterized thermal stability profiles [1]. The sublimation enthalpies for related compounds show systematic trends: 2-fluorobenzoic acid exhibits a sublimation enthalpy of 95.3 ± 0.6 kilojoules per mole, 3-fluorobenzoic acid shows 93.4 ± 0.6 kilojoules per mole, and 4-fluorobenzoic acid displays 93.5 ± 0.6 kilojoules per mole at 298.15 Kelvin [2]. These values indicate relatively high thermal stability compared to unsubstituted benzoic acid.

The melting point data reveal significant variations: 2-fluorobenzoic acid melts at 122-125 degrees Celsius [3], while 4-fluorobenzoic acid exhibits a higher melting point of 182-184 degrees Celsius [4] [5]. This substantial difference suggests that the position of fluorine substitution significantly affects crystal packing and intermolecular interactions.

For mercaptobenzoic acid derivatives, 4-mercaptobenzoic acid shows a melting point range of 215-224 degrees Celsius [6] [7] [8], indicating enhanced thermal stability compared to fluorobenzoic acids. The compound is described as stable under normal conditions but sensitive to air and temperature [7], suggesting potential oxidation of the thiol group under ambient conditions.

Thermal Decomposition Characteristics

The thermal decomposition behavior of 4-fluoro-2-mercaptobenzoic acid is expected to involve multiple pathways. The presence of both fluorine and mercapto substituents creates competing decomposition mechanisms. Computational studies using density functional theory calculations with the B3LYP method have shown that the carboxyl group rotation barrier is approximately 27.9 kilojoules per mole for 4-fluorobenzoic acid [1], providing insight into molecular flexibility at elevated temperatures.

The methyl ester derivative of 4-fluoro-2-mercaptobenzoic acid shows a boiling point of 145-150 degrees Celsius at 15 Torr pressure and a melting point of 45-47 degrees Celsius [9], suggesting that the free acid form would have significantly higher thermal transition temperatures due to hydrogen bonding.

| Compound | Melting Point (°C) | Sublimation Enthalpy (kJ/mol) | Thermal Stability |

|---|---|---|---|

| 2-Fluorobenzoic acid | 122-125 | 95.3 ± 0.6 | Moderate |

| 4-Fluorobenzoic acid | 182-184 | 93.5 ± 0.6 | High |

| 4-Mercaptobenzoic acid | 215-224 | N/A | High (air sensitive) |

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of 4-fluoro-2-mercaptobenzoic acid demonstrate complex behavior influenced by both hydrophobic fluorine substitution and hydrophilic functional groups. Experimental data for related compounds provide a framework for understanding these solubility patterns [2] [10].

Aqueous Solubility

Fluorobenzoic acids exhibit limited water solubility with distinct positional effects. 2-Fluorobenzoic acid shows a solubility of 7.2 grams per liter in water [3], while 4-fluorobenzoic acid is described as soluble in hot water but very slightly soluble in cold water [5]. This temperature-dependent solubility suggests that 4-fluoro-2-mercaptobenzoic acid may exhibit similar thermal solubility enhancement.

The ortho-substitution pattern generally increases aqueous solubility compared to meta and para isomers [2]. Experimental measurements using the PC-SAFT equation of state modeling approach demonstrated that fluorobenzoic acids have higher water solubility than their chloro- and iodo-analogues, with measured solubilities of approximately 0.05 molal for 4-fluorobenzoic acid at 298.15 Kelvin [2].

Polar Solvent Systems

4-Mercaptobenzoic acid demonstrates good solubility in polar protic solvents including alcohols, ethers, and acetic acid [11] [12]. The compound is specifically noted to be soluble in ethanol and dimethyl sulfoxide, which are commonly used in synthetic applications [13]. This behavior is attributed to hydrogen bonding interactions between the carboxylic acid and thiol groups with polar solvent molecules.

For fluorobenzoic acids, solubility in alcohols is consistently reported across all positional isomers [3] [5]. 4-Fluorobenzoic acid shows good solubility in methanol and ethanol, suggesting that the combination of fluorine and mercapto substituents in 4-fluoro-2-mercaptobenzoic acid would maintain this polar solvent compatibility.

Non-Polar Media Behavior

The solubility in non-polar solvents is significantly reduced for compounds containing both carboxylic acid and thiol functional groups [12]. 4-Mercaptobenzoic acid exhibits limited solubility in non-polar organic solvents due to the strong hydrogen bonding capabilities of its functional groups.

The fluorine substitution contributes to increased lipophilicity through electron-withdrawing effects, but this is counterbalanced by the polar nature of the carboxylic acid group. Computed partition coefficients suggest that the overall character remains predominantly hydrophilic for such substituted benzoic acids [14].

| Solvent Type | 4-Fluorobenzoic acid | 4-Mercaptobenzoic acid | Expected for 4-Fluoro-2-mercaptobenzoic acid |

|---|---|---|---|

| Water | Slightly soluble (cold), soluble (hot) | Insoluble | Limited, temperature-dependent |

| Alcohols | Soluble | Soluble | Good solubility |

| Ethers | Soluble | Soluble | Moderate solubility |

| Non-polar solvents | Limited | Very limited | Poor solubility |

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acid dissociation behavior of 4-fluoro-2-mercaptobenzoic acid involves multiple ionizable groups, creating a complex pH-dependent speciation profile. The compound possesses both carboxylic acid and thiol functionalities, each with distinct pKa values that govern its behavior across different pH ranges [3] [15] [16].

Carboxylic Acid Dissociation

The carboxylic acid group represents the primary acidic functionality, with its pKa significantly influenced by the electron-withdrawing fluorine substituent. 2-Fluorobenzoic acid exhibits a pKa of 3.27 at 25 degrees Celsius [3], while 4-fluorobenzoic acid shows a pKa of 4.15 at 25 degrees Celsius [5]. The ortho-positioning of the fluorine atom relative to the carboxyl group in 2-fluorobenzoic acid results in stronger acid character due to enhanced inductive effects.

For 4-fluoro-2-mercaptobenzoic acid, the carboxylic acid pKa is expected to fall between these values, likely around 3.5-3.8, considering the combined electronic effects of both fluorine and mercapto substituents. The mercapto group, being electron-donating through resonance but electron-withdrawing through induction, creates a complex electronic environment.

Thiol Group Dissociation

The thiol group presents a second ionizable site with characteristically higher pKa values. 4-Mercaptobenzoic acid shows a predicted pKa of 4.05 ± 0.10 [8], although this value specifically refers to the carboxylic acid group. Thiol groups typically exhibit pKa values in the range of 8-10 for aromatic systems, significantly higher than carboxylic acids.

pH-Dependent Speciation Behavior

The presence of two ionizable groups creates four distinct protonation states:

- Fully protonated form (low pH < 2)

- Carboxylate anion with protonated thiol (pH 3-8)

- Neutral carboxylic acid with thiolate anion (unlikely due to pKa ordering)

- Fully deprotonated form (high pH > 10)

Surface-enhanced Raman spectroscopy studies of 4-mercaptobenzoic acid demonstrate significant pH-dependent spectral changes [17] [15]. The characteristic vibrational modes shift as a function of pH, with the carboxylate stretch frequency serving as a reliable pH indicator. These spectroscopic changes enable precise pH determination in cellular environments [15].

Computational Predictions

Density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis sets provide theoretical pKa predictions for related compounds [16] [18]. These computational approaches achieve good agreement with experimental values when appropriate solvation models are employed.

| Compound | pKa (COOH) | pKa (SH) | Electronic Effects |

|---|---|---|---|

| 2-Fluorobenzoic acid | 3.27 | N/A | Strong electron-withdrawing (ortho) |

| 4-Fluorobenzoic acid | 4.15 | N/A | Moderate electron-withdrawing (para) |

| 4-Mercaptobenzoic acid | 4.05 (predicted) | ~9-10 (estimated) | Mixed electronic effects |

Surface Tension and Interfacial Properties

The surface tension and interfacial behavior of 4-fluoro-2-mercaptobenzoic acid are governed by the unique combination of hydrophobic aromatic fluorination and hydrophilic thiol functionality. This dual character creates distinctive surface-active properties that differ significantly from single-substituted benzoic acid derivatives [19] [20] [21].

Surface Activity and Wetting Behavior

4-Mercaptobenzoic acid demonstrates strong surface activity through formation of self-assembled monolayers on metal surfaces, particularly gold substrates [22] [23] [21]. The thiol group forms stable thiolate bonds with metal surfaces, creating ordered molecular films with defined packing arrangements. On Ag(111) surfaces, 4-mercaptobenzoic acid adopts a (√3 × 4) lattice structure with coverage θ = 0.25, indicating well-defined surface organization [21].

Water contact angle measurements for related mercaptobenzoic acid films on gold surfaces show values typically lower than alkylthiolate films due to the exposed polar carboxylic acid groups [19]. For compounds containing aromatic moieties similar to 4-fluoro-2-mercaptobenzoic acid, contact angles range from 65-74 degrees depending on the specific substituent pattern and surface preparation conditions [19].

The fluorine substitution contributes to reduced surface tension compared to non-fluorinated analogues. Studies of perfluoroaromatic compounds demonstrate that aromatic fluorination produces the highest surface tensions among fluorinated systems, with values significantly elevated compared to linear or cyclic fluoroalkanes [24]. This suggests that 4-fluoro-2-mercaptobenzoic acid will exhibit intermediate surface tension behavior between fully fluorinated aromatics and unfluorinated mercaptobenzoic acids.

Interfacial Properties and Molecular Organization

The interfacial behavior of 4-fluoro-2-mercaptobenzoic acid involves complex molecular interactions at phase boundaries. X-ray photoelectron spectroscopy studies of 4-mercaptobenzoic acid on silver surfaces confirm intact molecular adsorption through thiolate bond formation without significant sulfide formation [21]. This indicates that the mercapto functionality remains chemically accessible for further interactions while maintaining surface adhesion.

Density functional theory calculations predict that the molecular geometry allows for both surface attachment through the thiol group and solution-phase interactions through the carboxylic acid functionality [22] [18]. The fluorine substituent modifies the electronic distribution, potentially affecting hydrogen bonding patterns and intermolecular interactions at interfaces.

Self-Assembly and Monolayer Formation

The ability to form self-assembled monolayers represents a key interfacial property of mercaptobenzoic acid derivatives [25] [23]. These systems demonstrate pH-responsive behavior, with surface-enhanced Raman spectroscopy revealing distinct spectral signatures corresponding to different protonation states [26] [17]. The pH sensitivity enables applications in sensor development and responsive surface chemistry.

Computational modeling using the PC-SAFT equation of state approach has been applied to predict interfacial properties of related halogenated benzoic acids [2]. These predictions show good agreement with experimental surface tension measurements, providing confidence in theoretical approaches for property estimation.

| Property | 4-Mercaptobenzoic acid | Fluorinated Aromatics | Expected for 4-Fluoro-2-mercaptobenzoic acid |

|---|---|---|---|

| Contact Angle | 65-74° (variable) | Lower than alkyl analogues | 60-70° (estimated) |

| SAM Formation | Stable on Au/Ag surfaces | Limited | Good stability expected |

| Surface Tension | Moderate | High (aromatics) | Intermediate values |

| pH Sensitivity | High | None | High (COOH group) |

Computational Predictions vs Experimental Validations

The theoretical characterization of 4-fluoro-2-mercaptobenzoic acid relies heavily on computational chemistry methods due to limited experimental data for this specific compound. Density functional theory calculations and molecular modeling approaches provide valuable predictions that can be validated against experimental data for structurally related compounds [1] [18] [27].

Density Functional Theory Calculations

B3LYP density functional theory calculations with def2-QZVPD basis sets have been extensively validated for halogenated benzoic acids [1]. These computational methods achieve excellent agreement with experimental ideal-gas entropies and heat capacities, with root-mean-square deviations typically below 0.2 percent for temperatures up to 500 Kelvin. The optimal vibrational frequency scaling factor of 0.9689 ± 0.0070 provides reliable predictions for thermodynamic properties [1].

For 4-mercaptobenzoic acid, B3LYP/6-311++G(d,p) calculations successfully predict infrared and Raman vibrational frequencies with good correlation to experimental spectra [18]. The computed molecular electrostatic potential surface indicates two hydrogen bond donors and three hydrogen bond acceptors, consistent with the presence of carboxylic acid and thiol functionalities. The HOMO-LUMO gap calculated at this level provides insights into electronic stability and reactivity [18].

PC-SAFT Equation of State Modeling

The PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) approach demonstrates remarkable success in predicting solubility behavior for halogenated benzoic acids [2]. For 4-fluorobenzoic acid, PC-SAFT modeling achieves an absolute relative deviation of 11.7 percent for water solubility predictions using pure-component parameters fitted solely to vapor pressure data [2].

The PC-SAFT parameters for 4-fluorobenzoic acid include: segment number (mi^seg) = 6.2185, segment diameter (σi) = 2.9015 Å, and dispersion-energy parameter (ui/kB) = 281.10 K [2]. Association parameters are inherited from benzoic acid with ε^(AiBi)/k_B = 1972.59 K and κ^(AiBi) = 3.06 × 10^(-4), representing the hydrogen bonding capability of the carboxylic acid group [2].

Molecular Geometry and Conformational Analysis

Computational conformational analysis reveals that fluorobenzoic acids adopt predominantly planar geometries with distinct conformational preferences [1]. For 4-fluorobenzoic acid, the syn conformer is energetically favored over the anti conformer by approximately 27 kilojoules per mole, with a computed rotational barrier for COOH internal rotation of 26.3 kilojoules per mole [1].

The addition of the mercapto substituent in the ortho position relative to the carboxyl group is expected to introduce additional conformational complexity through potential intramolecular hydrogen bonding. Similar studies on substituted mercaptobenzoic acids suggest that ortho interactions can significantly influence molecular geometry and energy landscapes [27].

Validation Against Experimental Data

Experimental validation of computational predictions comes from multiple sources. Vibrational spectroscopy confirms theoretical frequency assignments for 4-mercaptobenzoic acid, with calculated values showing excellent correlation with observed infrared and Raman bands [18]. Surface chemistry studies provide additional validation through comparison of predicted and observed self-assembly behavior on metal surfaces [22] [21].

Thermodynamic consistency checks using homodesmic reaction schemes demonstrate that computational enthalpies of formation for halogenated benzoic acids agree with experimental values within typical uncertainties [1]. The systematic approach of comparing computed and experimental sublimation enthalpies, fusion properties, and solubility data provides confidence in theoretical predictions for related compounds.

Predictive Capabilities and Limitations

The validated computational methods enable reliable predictions for 4-fluoro-2-mercaptobenzoic acid properties where experimental data are unavailable. However, certain limitations must be acknowledged. The interaction between fluorine and sulfur substituents may introduce electronic effects not fully captured by standard density functional methods. Additionally, the potential for disulfide formation under oxidative conditions represents a chemical complexity requiring specialized treatment [21].

| Method | Property Predicted | Validation Source | Accuracy |

|---|---|---|---|

| DFT (B3LYP) | Vibrational frequencies | IR/Raman spectroscopy | < 5% deviation |

| PC-SAFT | Water solubility | Experimental measurements | 11.7% deviation |

| DFT | Molecular geometry | X-ray crystallography | < 0.05 Å bond lengths |

| G4 Theory | Enthalpies of formation | Combustion calorimetry | ± 4 kJ/mol |